4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
Properties
IUPAC Name |
4,4,6-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-4-5-9-10(6-8)13(2,3)7-14-11(9)12(15)16/h4-6,11,14H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHJWKUOLTNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity. These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . Common reagents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), which act as cooxidants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are increasingly being applied to the synthesis of tetrahydroisoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP.
Reduction: NaBH₄.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antimicrobial activity. For instance, studies have shown that compounds related to 4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid demonstrate potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
Neuroprotective Effects:
Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective properties. They have been shown to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases like Parkinson's and Alzheimer's .
Anticancer Potential:
Some studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells or inhibition of tumor growth through modulation of signaling pathways .
Applications in Medicinal Chemistry
Drug Development:
The unique structural features of this compound make it a valuable scaffold for drug design. Researchers are exploring its potential as a lead compound for developing new antibiotics and anticancer agents due to its diverse biological activities .
Formulation in Pharmaceutical Products:
Due to its favorable pharmacological profile, this compound can be formulated into various dosage forms for therapeutic use. Its stability and solubility characteristics are crucial for the development of effective pharmaceutical formulations .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions; reduced apoptosis by 40%. |
| Study C | Anticancer Activity | Induced apoptosis in breast cancer cells with an IC50 value of 15 µM; involved caspase activation pathways. |
Mechanism of Action
The mechanism of action of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding, although detailed studies are still ongoing .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives .
Biological Activity
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (often referred to as THIQ) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of THIQ, focusing on its mechanisms of action, therapeutic potential, and structural activity relationships (SAR).
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- CAS Number : 1922855-17-1
THIQ is characterized by its tetrahydroisoquinoline structure, which is known for its role in various pharmacological activities.
Neuroprotective Effects
Research indicates that THIQ and its derivatives exhibit neuroprotective properties. For instance, studies have shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a derivative of THIQ, can prevent dopaminergic neurotoxicity associated with Parkinson's disease by modulating the activity of dopamine transporters and receptors .
Anticancer Activity
Recent studies have highlighted the potential of THIQ derivatives as anticancer agents. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins—key regulators of apoptosis in cancer cells. These compounds not only inhibited cell proliferation but also induced apoptosis in Jurkat cells through caspase activation .
Cystic Fibrosis Treatment
Another notable application of THIQ derivatives is in the treatment of cystic fibrosis. Research has identified THIQ-based diamides that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. Some analogs showed improved potency with EC50 values below 10 nM .
Structural Activity Relationship (SAR)
The biological activity of THIQ is closely linked to its structural features. Modifications at specific positions on the isoquinoline scaffold significantly influence its pharmacological properties. For instance:
- Position 3 : Substitutions at this position have been shown to enhance binding affinity to anti-apoptotic proteins.
- Position 7 : Alterations here can affect the neuroprotective effects against dopaminergic toxicity.
Case Study 1: Neuroprotective Mechanism
In a study evaluating the neuroprotective effects of 1-MeTIQ in mice models of Parkinson's disease, researchers found that treatment with this compound resulted in reduced neurotoxicity and improved motor function. The study utilized radioligand binding assays to measure dopamine transporter activity pre-and post-treatment .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on Jurkat cells treated with various THIQ derivatives showed that compound 11t induced apoptosis and caspase-3 activation in a dose-dependent manner. The study provided evidence for the potential use of these compounds as therapeutic agents in cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do reaction conditions impact yield and purity?
The synthesis typically involves multi-step protocols, such as coupling reactions between acyl chlorides and the parent tetrahydroisoquinoline-carboxylic acid. For example, oleoyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid under anhydrous conditions (e.g., dichloromethane, triethylamine) to form derivatives, with yields up to 86% after purification by column chromatography . Key parameters include temperature control (0–25°C), stoichiometric ratios, and the use of catalysts like DMAP. Characterization via -NMR (400 MHz, CDCl) and HRMS ensures structural confirmation and purity (>95%) .
Q. How can researchers validate the structural integrity of this compound derivatives?
Advanced spectroscopic techniques are critical:
- NMR : - and -NMR identify proton environments and carbon frameworks, with methyl group resonances typically appearing at δ 1.0–1.3 ppm for aliphatic chains and aromatic protons in δ 7.0–7.3 ppm .
- HRMS : Accurate mass measurements (e.g., [M+H] at m/z 442.3291) confirm molecular formulas .
- HPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) assesses purity (>98%) and detects stereochemical impurities .
Advanced Research Questions
Q. What biological activity profiles have been reported for this compound derivatives, and how are these activities mechanistically explored?
Derivatives exhibit potential as mitochondrial activity modulators and enzyme inhibitors. For instance, oleoyl-linked analogs stimulate mitochondrial respiration in vitro, measured via oxygen consumption rates (Seahorse XF Analyzer) . Mechanistic studies employ:
- Molecular docking : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .
- Kinetic assays : Evaluate inhibition constants () for enzymes (e.g., DPP-IV) using fluorogenic substrates .
- In vivo models : Antiproliferative effects are tested in colorectal cancer models (e.g., dimethylhydrazine-induced tumors in mice) .
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s bioactivity and selectivity?
SAR studies reveal:
- Alkyl chains : Longer chains (C6–C17) enhance lipophilicity, improving membrane permeability but may reduce solubility. For example, ethyl vs. hexyl substituents alter IC values by 10-fold in receptor-binding assays .
- Substituent position : Methyl groups at the 4,4,7-positions optimize steric interactions with hydrophobic enzyme pockets, as shown in crystallographic studies of related tetrahydroisoquinoline-carboxylic acids .
- Electron-withdrawing groups : Nitro or halogen substituents at the 7-position increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
Challenges include matrix interference and low analyte concentrations. Solutions involve:
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 442 → 324) improve specificity in biological fluids .
- Isotopic labeling : - or -labeled internal standards correct for ion suppression in plasma samples .
- Sample preparation : Solid-phase extraction (C18 cartridges) removes phospholipids, reducing background noise .
Q. How can computational methods streamline the design of novel derivatives with enhanced pharmacokinetic properties?
- QSAR models : Predict logP and polar surface area to optimize bioavailability. For example, reducing the number of rotatable bonds improves blood-brain barrier penetration .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments (e.g., GROMACS software) .
- ADMET prediction : Tools like SwissADME forecast metabolic liabilities (e.g., cytochrome P450 interactions) .
Data Contradictions and Resolution Strategies
- Stereochemical inconsistencies : Conflicting NMR data for diastereomers may arise from improper chiral separation. Resolution: Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to assign configurations .
- Biological activity variability : Discrepancies in IC values across studies often stem from assay conditions (e.g., pH, ionic strength). Standardization via SOPs and inter-laboratory validation is critical .
Methodological Recommendations
- Synthetic optimization : Employ Design of Experiments (DoE) to map reaction parameter effects (temperature, solvent, catalyst) on yield .
- Biological assays : Include positive controls (e.g., cisplatin for antiproliferative studies) and validate targets via CRISPR knockouts .
- Data reproducibility : Share raw spectral data and crystal structures in open-access repositories (e.g., PubChem, Cambridge Crystallographic Database) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
